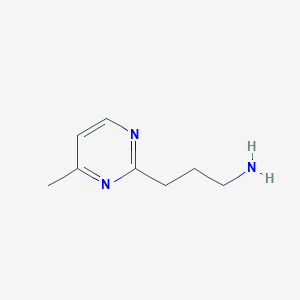

3-(4-Methylpyrimidin-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC20402678

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-(4-methylpyrimidin-2-yl)propan-1-amine |

| Standard InChI | InChI=1S/C8H13N3/c1-7-4-6-10-8(11-7)3-2-5-9/h4,6H,2-3,5,9H2,1H3 |

| Standard InChI Key | DILZXIYTJYPFQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1)CCCN |

Introduction

3-(4-Methylpyrimidin-2-yl)propan-1-amine is a heterocyclic organic compound characterized by its pyrimidine core substituted with a methyl group at the 4th position and an aminopropyl side chain at the 2nd position. Compounds of this type are often studied for their potential applications in medicinal chemistry, particularly as intermediates in drug synthesis or as biologically active agents.

Synthesis Pathways

The synthesis of 3-(4-Methylpyrimidin-2-yl)propan-1-amine typically involves multi-step reactions starting from pyrimidine derivatives. One common method includes:

-

Preparation of Pyrimidine Derivative:

-

Starting with a pyrimidine precursor, selective methylation at the 4th position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

-

-

Introduction of Propanamine Chain:

-

A nucleophilic substitution reaction using 1-bromo-3-chloropropane followed by treatment with ammonia or an amine source can yield the desired aminopropyl side chain.

-

Applications and Biological Relevance

Compounds like 3-(4-Methylpyrimidin-2-yl)propan-1-amine are of interest due to their potential roles in:

-

Pharmaceutical Development:

-

Pyrimidine derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties. The aminopropyl side chain can enhance bioavailability and target specificity.

-

-

Chemical Intermediates:

-

The compound serves as a building block in synthesizing more complex molecules, including drugs targeting enzymes or receptors.

-

-

Biological Activity Studies:

Analytical Characterization

To confirm the structure and purity of 3-(4-Methylpyrimidin-2-yl)propan-1-amine, various analytical techniques are employed:

-

NMR Spectroscopy:

-

Proton (H-NMR) and Carbon (C-NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as amines (N-H stretch) and aromatic rings (C=C stretch).

-

Research Findings on Related Compounds

Studies on structurally related pyrimidine derivatives suggest promising pharmacological properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume